molecular formula C21H23ClN2 B010008 Hapalindole L CAS No. 106928-27-2

Hapalindole L

Cat. No. B010008
M. Wt: 338.9 g/mol
InChI Key: UGBGKUYYYCTXAK-GOQBWSAFSA-N
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Description

Hapalindole L is a natural product that belongs to the family of alkaloids. It is produced by cyanobacteria and has been found to possess various biological activities. The compound has been studied extensively due to its potential applications in the field of drug discovery.

Scientific Research Applications

Biosynthetic Assembly and Chemical Structure

Hapalindoles, including Hapalindole L, are bioactive indole alkaloids known for their complex polycyclic ring systems. Their biosynthetic assembly, involving the fam gene cluster from cyanobacterium Fischerella ambigua and the characterization of specific enzymes, demonstrates the formation of their unique tetracyclic core ring system. This process involves a biosynthetic Cope rearrangement and subsequent reactions, highlighting the intricate chemistry of these compounds (Li et al., 2015).

Biological Activities and Potential Applications

  • Sodium Channel Modulation

    Hapalindole L, along with other hapalindole congeners, has been found to modulate sodium channels, suggesting potential neurotoxic properties. These findings indicate a role for hapalindoles as potential neurotoxic secondary metabolites, similar to saxitoxins and anatoxins, in freshwater ecosystems (Cagide et al., 2014).

  • Insecticidal Activity

    Hapalindole L exhibits insecticidal properties, indicating its potential use in biocontrol of insect pests. This discovery underlines the significance of cyanobacterial biofilms as sources of insecticidal metabolites (Becher et al., 2007).

  • Anticancer Potential

    In a study on PC-3 prostate cancer cells, Hapalindole H, closely related to Hapalindole L, exhibited potent NF-ĸB inhibition and induced apoptosis via the intrinsic mitochondrial pathway. This suggests potential therapeutic applications in cancer treatment (Acuña et al., 2018).

Chemical Synthesis and Structural Analysis

  • Biosynthetic Pathway Analysis

    Comparative analysis of hapalindole gene clusters revealed insights into the biosynthesis of the indole-isonitrile intermediate. This contributes to our understanding of the structural diversification of hapalindoles, including Hapalindole L (Micallef et al., 2014).

  • Structural Basis of Biosynthesis

    The structure of Stig cyclases, which play a role in hapalindole biosynthesis, was investigated to understand the Cope rearrangement and cyclization processes. This research is crucial for comprehending the chemical diversity of hapalindoles (Newmister et al., 2018).

  • Total Synthesis

    Research into the total synthesis of hapalindoles, including Hapalindole Q, showcases advanced synthetic chemistry techniques that could be applied to the synthesis of Hapalindole L and other similar compounds (Kinsman & Kerr, 2001).

  • Biocatalytic Diversification

    The utilization of Fam prenyltransferase and Stig cyclases for the structural diversification of hapalindole indole alkaloids highlights the potential for creating a range of derivatives, including Hapalindole L (Hohlman et al., 2021).

properties

CAS RN

106928-27-2

Product Name

Hapalindole L

Molecular Formula

C21H23ClN2

Molecular Weight

338.9 g/mol

IUPAC Name

(2R,3R,4S,5R,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene

InChI

InChI=1S/C21H23ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,14,16,18-19,24H,1,10H2,2-4H3/t14-,16+,18-,19+,21+/m0/s1

InChI Key

UGBGKUYYYCTXAK-GOQBWSAFSA-N

Isomeric SMILES

C[C@]1([C@@H](C[C@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)Cl)C=C

SMILES

CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C

Canonical SMILES

CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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